Product packaging for Ethyl 2-bromocyclopropanecarboxylate(Cat. No.:CAS No. 30223-81-5)

Ethyl 2-bromocyclopropanecarboxylate

Cat. No.: B3258252
CAS No.: 30223-81-5
M. Wt: 193.04 g/mol
InChI Key: SAZVRBIIIQJYQT-UHFFFAOYSA-N
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Description

Ethyl 2-bromocyclopropanecarboxylate is a specialized brominated ester that serves as a high-value synthetic building block in organic chemistry and drug discovery research. This compound is particularly useful for functionalizing the cyclopropane ring, a structure of significant interest due to its ring strain and presence in bioactive molecules. Researchers can leverage the bromine substituent for further cross-coupling reactions, such as Suzuki or Negishi couplings, to create more complex molecular architectures. The ester group also offers a handle for hydrolysis or transformation into other functional groups, making this reagent a versatile intermediate for constructing novel compounds in medicinal chemistry and materials science. As with all reagents of this nature, proper handling is essential. Consult the Safety Data Sheet for detailed hazard and handling information. For Research Use Only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrO2 B3258252 Ethyl 2-bromocyclopropanecarboxylate CAS No. 30223-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZVRBIIIQJYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Bromocyclopropanecarboxylate

Direct Halogenation and Functionalization of Cyclopropane (B1198618) Rings

The direct halogenation of a C-H bond on a cyclopropane ring is a challenging transformation. The high s-character of the C-H bonds on a cyclopropane ring makes them less susceptible to typical free-radical halogenation conditions compared to alkanes. youtube.com Reactions often require harsh conditions and can suffer from a lack of selectivity, leading to a mixture of products. youtube.com

For activated systems, such as cyclopropanecarboxylates, electrophilic halogenation is a potential pathway, although it is more common at the α-position to the carbonyl group. mt.com The Hell-Volhard-Zelinsky reaction, for instance, is a well-known method for the α-bromination of carboxylic acids using reagents like PBr₃ and Br₂. mt.com However, direct bromination on the cyclopropane ring itself, away from the influence of the carbonyl group, is not a commonly employed synthetic route due to these selectivity and reactivity challenges. Synthetic strategies, therefore, tend to favor building the functionalized ring system from unsaturated precursors.

Ring-Forming Reactions for Cyclopropanecarboxylates

Constructing the cyclopropane ring with the desired substituents already in place or in a readily modifiable form is the most prevalent and versatile approach to synthesizing compounds like ethyl 2-bromocyclopropanecarboxylate.

The reaction of a carbene or a carbenoid with an alkene is a fundamental and powerful method for cyclopropane synthesis. libretexts.org This approach offers a direct route to the target molecule by reacting an appropriate alkene with a bromine-containing carbene source or vice-versa.

A general strategy involves the catalytic decomposition of a diazo compound in the presence of an alkene. For instance, the reaction of ethyl diazoacetate with a bromo-substituted alkene, or more commonly, the reaction of a bromo-diazoester with an alkene like ethylene (B1197577), can be catalyzed by transition metals such as rhodium, copper, or cobalt. researchgate.netnih.gov The reaction proceeds via a metal-carbene intermediate which then adds across the double bond of the alkene. uva.nl The stereochemistry of the starting alkene is typically retained in the cyclopropane product, making the reaction stereospecific. libretexts.org

A detailed mechanistic study on cobalt-catalyzed cyclopropanation of methyl acrylate (B77674) with ethyl diazoacetate (EDA) highlights the formation of cobalt(III)-carbene radicals as key intermediates. researchgate.netuva.nl While this specific study does not involve a bromo-substituent, the principles are transferable. The rate-determining step is often the activation of the diazo compound by the metal catalyst. uva.nl

Table 1: Comparison of Catalysts for Cyclopropanation of Methyl Acrylate with EDA

CatalystReaction Time to Full ConversionRelative ActivityReference
[Co(MeTAA)]< 3 minutesHigh researchgate.net
[Co(TPP)]> 45 minutes (for 50% conversion)Low researchgate.net

The Corey-Chaykovsky reaction, which utilizes sulfur ylides, provides another powerful avenue for cyclopropanation. nih.gov This method involves the reaction of a stabilized or semi-stabilized sulfur ylide with an electron-deficient alkene, such as an α,β-unsaturated ester. nih.govrsc.org To synthesize this compound, one could envision two primary pathways:

The reaction of a bromo-substituted sulfur ylide with ethyl acrylate.

The reaction of a standard sulfur ylide with ethyl 2-bromoacrylate.

The mechanism involves the initial conjugate addition of the ylide to the Michael acceptor to form a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic substitution (ring closure) by the carbanion onto the carbon bearing the sulfur group, with the concomitant loss of a sulfide, yields the cyclopropane ring. nih.gov Studies have shown that for acyclic enones, competing proton transfer within the betaine intermediate can occur before ring closure, which can affect the stereoselectivity of the process. nih.gov The diastereoselectivity of these reactions can be high, often favoring the formation of trans-cyclopropanes.

The classic Simmons-Smith reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene (B1212753) (CH₂) group to an alkene stereospecifically. wikipedia.orgorganic-chemistry.org While the standard reaction is used for non-substituted cyclopropanation, various modifications have expanded its scope. organic-chemistry.orgnih.gov

The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) instead of the Zn-Cu couple, is one such improvement that often leads to faster and more reproducible reactions. wikipedia.orgtcichemicals.com While these methods are excellent for adding a CH₂ group, generating a bromo-substituted cyclopropane like this compound via a Simmons-Smith type reaction is not straightforward and would require a bromo-substituted carbenoid, which is less common. Therefore, carbene or ylide addition methods are generally more suitable for this specific target.

Stereoselective Synthesis of this compound

Controlling the stereochemistry of the three-membered ring is a critical aspect of modern synthetic chemistry. This involves controlling both the relative configuration (cis/trans diastereomers) and the absolute configuration (enantiomers).

Achieving enantioselectivity in the synthesis of cyclopropanes is most commonly accomplished through asymmetric catalysis. Chiral catalysts, particularly those based on rhodium and copper, have been extensively developed for the cyclopropanation of alkenes with diazoacetates. technologypublisher.comacs.org

Dirhodium(II) carboxylates are highly effective catalysts for these transformations. acs.org By employing chiral ligands on the rhodium center, such as chiral prolinates or phthalimide-carboxylate ligands, high levels of enantioselectivity can be achieved. acs.orgacs.org For example, the cyclopropanation of olefins with diazoacetates catalyzed by chiral dirhodium(II) carboxylates can produce cyclopropanes with excellent yields and enantioselectivities often exceeding 95% ee. acs.org

Table 2: Examples of Chiral Rh(II) Catalyzed Asymmetric Cyclopropanation

CatalystSubstratesYield (%)Enantiomeric Excess (ee %)Reference
Rh₂(S-PTTL)₄Enoldiazoacetate + Methylenedihydrooxazole9096 acs.org
Rh₂(S-TCPTTL)₄Enoldiazoacetate + Methylenedihydrooxazole9199 acs.org

Similarly, ylide-mediated reactions can be rendered enantioselective by using chiral sulfides to generate chiral sulfur ylides. nih.govnih.govbristol.ac.uk The reaction of a chiral ylide with an achiral α,β-unsaturated ester can transfer the chirality to the cyclopropane product. The enantiomeric excess is highly dependent on the structure of the ylide, the substrate, and the reaction conditions. nih.gov It has been observed that the stability of the ylide correlates with the enantioselectivity, where more stabilized ylides can sometimes lead to an erosion of ee due to reversible betaine formation and proton transfer. nih.gov

Diastereoselective Control in Cyclopropanation

The control of diastereoselectivity in the formation of the this compound ring is a critical aspect of its synthesis, determining the relative orientation (cis or trans) of the substituents on the cyclopropane core. Several strategies have been developed to influence this stereochemical outcome.

One effective method is the use of chiral catalysts. For instance, the asymmetric cyclopropanation of 2-substituted allylic derivatives with ethyl diazoacetate, catalyzed by a chiral ruthenium(II)-Pheox complex, can produce highly functionalized cyclopropanes. researchgate.net This approach furnishes both cis and trans cyclopropanes in moderate to high yields (32-97%) and with excellent enantiomeric excess (86-99%), allowing for the separation of the diastereomers. researchgate.net

Substrate-directed cyclopropanation is another powerful technique for achieving diastereoselectivity. In this approach, a functional group already present in the alkene precursor directs the incoming reagent to a specific face of the double bond. marquette.edu The Simmons-Smith cyclopropanation of cyclic and acyclic allylic alcohols demonstrates this principle, where the hydroxyl group coordinates to the zinc-based reagent, leading to the formation of the cyclopropane ring on the same side as the directing group. marquette.edu

In other cases, the inherent steric and electronic properties of the reactants can lead to a preferred diastereomer. A general synthesis of ethyl 1,2,2-tricyanocyclopropanecarboxylates from bromomalononitrile and ylidenecyanoacetates shows that when stereoisomers are possible, the predominant product is the one where the larger substituent at the C-3 position and the ethoxycarbonyl group are in the trans configuration. rsc.org This preference is often driven by the minimization of steric hindrance in the transition state.

Furthermore, catalyst-free methods can also exhibit high diastereoselectivity. Electron-deficient alkenes can react with ethyl diazoacetate through a Michael Initiated Ring Closure (MIRC) mechanism to yield highly diastereoselective cyclopropanes without the need for a metal catalyst or base. rsc.org

Table 1: Methods for Diastereoselective Cyclopropanation

MethodKey Reagents/CatalystStereochemical PrincipleTypical Outcome
Catalytic Asymmetric Cyclopropanation Chiral Ru(II)-Pheox complex, Ethyl diazoacetateThe chiral ligand environment of the metal catalyst dictates the facial selectivity of carbene addition to the alkene. researchgate.netSeparable cis and trans isomers in high yield and excellent enantiomeric excess. researchgate.net
Substrate-Directed Cyclopropanation Diiodomethane, Zn-Cu couple (Simmons-Smith)A directing group (e.g., -OH) on the alkene precursor coordinates the reagent, forcing a syn-delivery of the carbene. marquette.eduHigh diastereoselectivity, with the new ring formed on the same face as the directing group. marquette.edu
Steric Hindrance Control Bromomalononitrile, YlidenecyanoacetateThe transition state favors the arrangement that minimizes steric clash between bulky substituents. rsc.orgPredominantly trans isomer formation. rsc.org
Michael Initiated Ring Closure (MIRC) Ethyl diazoacetate (catalyst-free)Nucleophilic attack followed by intramolecular ring closure on electron-deficient alkenes. rsc.orgHighly diastereoselective cyclopropane formation. rsc.org

Synthesis of Precursors and Intermediates

Preparation of Brominated Precursors

The introduction of bromine into a molecule is a key step in generating the necessary precursors for the target compound. These precursors are typically brominated esters or related molecules that can undergo cyclopropanation.

One common strategy involves the direct bromination of an unsaturated ester. A classic example is the addition of elemental bromine across the double bond of ethyl cinnamate (B1238496) to produce ethyl α,β-dibromo-β-phenylpropionate. orgsyn.org This type of reaction, where bromine adds to an alkene, is a fundamental method for preparing vicinal dibromides, which can then be used in subsequent elimination and cyclization reactions. A similar principle applies to the synthesis of ethyl α-bromoacrylate, a key precursor, which can participate in various cycloadditions. researchgate.net

Another approach is the bromination of a carbonyl compound at the α-position. For example, ethyl bromopyruvate can be synthesized by reacting ethyl pyruvate (B1213749) with bromine chloride, which can be generated in situ from bromine and chlorine. google.com This method avoids the production of hydrogen bromide, which can degrade the product. google.com Similarly, more complex brominated precursors like ethyl (2E)-4-bromo-3-ethoxybut-2-enoate have been synthesized and utilized as synthons for preparing other heterocyclic systems. researchgate.net The synthesis of ethyl 2-bromopropionate can be achieved through the bromination of propionic acid followed by esterification with ethanol. google.com

Table 2: Synthesis of Selected Brominated Precursors

Precursor CompoundStarting MaterialsReaction Type
Ethyl α,β-dibromo-β-phenylpropionate Ethyl cinnamate, BromineElectrophilic addition orgsyn.org
Ethyl bromopyruvate Ethyl pyruvate, Bromine chlorideα-Bromination google.com
Ethyl 2-bromopropionate Propionic acid, Bromine, EthanolBromination followed by esterification google.comgoogle.com
Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate Ethyl acetoacetate, Triethyl orthoformate, N-BromosuccinimideMulti-step synthesis involving formylation and bromination researchgate.net

Synthetic Transformations Leading to the Cyclopropane Ring

The construction of the cyclopropane ring is the defining transformation in the synthesis of this compound. This is typically achieved through the reaction of an alkene with a carbene or a carbenoid.

A primary method involves the addition of a brominated carbene to an appropriate alkene. Carbenes, which are neutral species containing a divalent carbon atom, are highly reactive intermediates. libretexts.org For instance, dibromocarbene (:CBr2) can be generated in situ from bromoform (B151600) (CHBr3) and a strong base like potassium hydroxide (B78521). youtube.com This reactive intermediate then adds across a double bond to form a dibromocyclopropane. youtube.com

The Simmons-Smith reaction is a widely used cyclopropanation method that employs a carbenoid, a reagent that behaves like a carbene. libretexts.org The reaction involves treating an alkene with diiodomethane (CH2I2) and a zinc-copper couple (Zn-Cu). marquette.eduyoutube.com The active species, an organozinc intermediate, delivers a methylene group to the double bond to form the cyclopropane ring. marquette.edu

Another versatile method for forming cyclopropane rings is the reaction of an alkene with a diazo compound, such as ethyl diazoacetate, in the presence of a transition metal catalyst. nih.gov Catalysts based on copper or rhodium are commonly used to decompose the diazo compound, generating a metal carbene that then reacts with the alkene. researchgate.net In some cases, particularly with electron-deficient alkenes, the reaction can proceed without a catalyst via a Michael Initiated Ring Closure (MIRC) pathway. rsc.org This involves the initial nucleophilic attack of the diazo compound on the alkene, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org

Table 3: Key Cyclopropane Ring-Forming Transformations

TransformationReagentsReactive Intermediate
Carbene Addition Bromoform (CHBr3), Base (e.g., KOH)Dibromocarbene (:CBr2) youtube.com
Simmons-Smith Reaction Diiodomethane (CH2I2), Zinc-Copper couple (Zn-Cu)Organozinc carbenoid (ICH2ZnI) marquette.edu
Catalytic Cyclopropanation Ethyl diazoacetate, Metal catalyst (e.g., Cu, Rh)Metal carbene complex researchgate.net
Michael Initiated Ring Closure (MIRC) Ethyl diazoacetate, Electron-deficient alkeneEnolate intermediate rsc.org

Reactivity and Mechanistic Investigations of Ethyl 2 Bromocyclopropanecarboxylate

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Direct nucleophilic substitution on a cyclopropyl (B3062369) system via classical SN1 or SN2 pathways is generally disfavored. The SN2 mechanism requires a backside attack by the nucleophile, which is sterically hindered by the rigid ring structure. youtube.com This pathway would force an energetically unfavorable transition state. The SN1 pathway is equally problematic as it would necessitate the formation of a highly unstable cyclopropyl cation. libretexts.orgmasterorganicchemistry.com Consequently, what is formally observed as a nucleophilic substitution on halocyclopropanes like ethyl 2-bromocyclopropanecarboxylate typically proceeds through a more complex, multi-step mechanism. researchgate.net

Concerted and Stepwise Mechanisms of Halocyclopropane Reactions

Chemical reactions can be broadly categorized as either concerted or stepwise. A concerted reaction occurs in a single step where all bond breaking and bond forming happens simultaneously through a single transition state. differencebetween.comwikipedia.org The SN2 reaction is a classic example of a concerted process. wikipedia.orgyoutube.com In contrast, a stepwise reaction involves two or more elementary steps and the formation of one or more reaction intermediates. differencebetween.compsiberg.com The SN1 reaction, which involves a carbocation intermediate, is a typical stepwise reaction. quora.combyjus.com

Formation of Cyclopropene (B1174273) Intermediates via Elimination

The initial and critical step in the formal substitution of this compound in the presence of a base or nucleophile is an elimination reaction. nih.gov This dehydrobromination reaction results in the formation of a highly strained but synthetically valuable cyclopropene intermediate, specifically ethyl cyclopropene-1-carboxylate. researchgate.net This transformation is a key feature of halocyclopropane chemistry and serves as the entry point for a variety of subsequent reactions. The presence of the electron-withdrawing ethyl carboxylate group facilitates this elimination by increasing the acidity of the adjacent protons.

Subsequent Addition of Nucleophiles to Cyclopropenes

Table 1: Mechanistic Comparison of Substitution Pathways

Feature Direct SN2 Pathway Direct SN1 Pathway Elimination-Addition Pathway
Mechanism Type Concerted wikipedia.org Stepwise byjus.com Stepwise researchgate.net
Key Step(s) Single step: backside attack, leaving group departs. youtube.com Two steps: leaving group departs (forms carbocation), nucleophile attacks. byjus.com Two steps: base-induced elimination (forms cyclopropene), nucleophile adds. researchgate.netnih.gov
Intermediate None (only a transition state) wikipedia.org Carbocation byjus.com Cyclopropene researchgate.net
Feasibility for Cyclopropanes Highly disfavored due to steric hindrance. libretexts.org Highly disfavored due to cation instability. libretexts.org The dominant pathway for formal substitution. researchgate.net

Elimination Reactions (E1 and E2 pathways)

Elimination reactions are a primary pathway for this compound, often competing with or enabling formal substitution reactions. These reactions are typically promoted by bases and are classified as either unimolecular (E1) or bimolecular (E2). byjus.com

Base-Assisted 1,2-Elimination Leading to Cyclopropenes

The formation of a cyclopropene from this compound is a 1,2-elimination reaction. This process most commonly occurs via an E2 mechanism, particularly when a strong base is used. libretexts.orgmsu.edu The E2 mechanism is a concerted process in which the base removes a proton from the carbon adjacent (beta) to the bromine-bearing carbon, while the C-Br bond breaks simultaneously to form a double bond. byjus.com The rate of this bimolecular reaction is dependent on the concentration of both the substrate (this compound) and the base. masterorganicchemistry.com An E1 pathway is less common as it would require the formation of the high-energy cyclopropyl carbocation intermediate. byjus.com

Stereochemical Outcomes of Elimination Processes

The E2 elimination has a strict stereochemical requirement: the beta-hydrogen to be removed and the leaving group (bromide) must be in an anti-periplanar conformation. libretexts.orgyoutube.com This means they must lie in the same plane and be on opposite sides of the C-C bond. In a rigid system like a cyclopropane (B1198618) ring, this translates to a trans relationship between the hydrogen and the bromine.

This stereochemical constraint has significant consequences for the reactivity of different stereoisomers of this compound.

An isomer where a beta-hydrogen and the bromine are trans to each other can readily undergo E2 elimination.

An isomer where the only available beta-hydrogens are cis to the bromine will react very slowly or not at all via the E2 pathway, as it cannot achieve the required anti-periplanar transition state. libretexts.orglibretexts.org

Table 2: Stereochemical Requirement for E2 Elimination

Reactant Stereochemistry Anti-Periplanar Geometry E2 Reaction Rate Product Formation
**H and Br are *trans*** Achievable Fast Cyclopropene forms readily. libretexts.org
**H and Br are *cis*** Not Achievable Very Slow / No Reaction Cyclopropene does not form via E2. libretexts.org

Rearrangement Pathways

The inherent ring strain of the cyclopropane ring in this compound, combined with the electronic influence of the ester and bromo substituents, makes it susceptible to various rearrangement reactions. These pathways often lead to the formation of more stable, less strained structures and are of significant interest for synthetic applications.

The high ring strain energy of cyclopropanes, estimated to be around 29.0 kcal per mole, is a primary driving force for reactions that involve C-C bond cleavage. wikipedia.org While direct, uncatalyzed valence isomerization of this compound is not commonly observed under standard conditions, its strained ring can be activated to undergo ring-opening and expansion reactions, particularly with the aid of transition metals.

Transition metal complexes can insert into one of the C-C bonds of the cyclopropane ring through oxidative addition, forming a metallacyclobutane intermediate. wikipedia.org This intermediate is a key branch point for various transformations. For instance, in reactions involving cyclopropyl ketones, nickel complexes have been shown to promote oxidative addition to form metallacyclic intermediates that are precursors for ring-expansion reactions with unsaturated partners. chemrxiv.org While the ester group in this compound is less activating than a ketone, similar principles of transition metal-mediated C-C bond activation can apply. The resulting metallacycle can then undergo further reactions, such as insertion of other molecules or reductive elimination, to yield ring-expanded products. wikipedia.org For example, rhodium catalysts can react with cyclopropylimines to generate metalloenamine intermediates that, when reacted with tethered alkynes or alkenes, yield cyclized products like pyrroles and cyclohexenones, respectively. wikipedia.org

Radical reactions provide another important avenue for the rearrangement of cyclopropane derivatives. rsc.org In the case of bromocyclopropanes, the carbon-bromine bond can be homolytically cleaved to generate a cyclopropyl radical. This radical is highly prone to rearrangement.

A significant radical-mediated pathway is the cyclopropylcarbinyl-homoallyl rearrangement. Research on alkylidenecyclopropanes has demonstrated that a bromine radical can initiate a sequence involving this rearrangement. nih.gov The process typically involves three main steps: initiation, propagation, and termination. transformationtutoring.comyoutube.com

Initiation: A radical initiator (e.g., light or a chemical initiator) generates a bromine radical from a suitable source. transformationtutoring.com

Propagation: The bromine radical can add to a double bond or abstract a hydrogen, but in the context of rearrangement, a key step is the formation of a cyclopropylcarbinyl radical. This radical intermediate is unstable and rapidly undergoes ring-opening to form the more stable homoallyl radical. This rearrangement is a hallmark of radical reactions involving cyclopropane rings. nih.gov

Termination: The radical chain is terminated by the combination of two radical species. transformationtutoring.com

For this compound, a similar radical rearrangement could be envisioned. Formation of the 2-ethoxycarbonylcyclopropyl radical via C-Br bond cleavage would be followed by rapid ring opening to a homoallylic radical, which could then be trapped by a hydrogen donor or another reactive species. This rearrangement pathway effectively transforms the strained three-membered ring into a more stable, open-chain structure. nih.gov

Metal-Mediated and Catalyzed Reactions

The carbon-bromine bond in this compound is a versatile handle for a wide array of metal-mediated and catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Organolithium and Grignard reagents are powerful nucleophiles and strong bases widely used in organic synthesis. wikipedia.orgsigmaaldrich.comlibretexts.org They are typically prepared by the reaction of an organic halide with lithium or magnesium metal, respectively. libretexts.orgmasterorganicchemistry.com

Formation: this compound can serve as a precursor to the corresponding cyclopropyl Grignard or organolithium reagent. The reaction involves the insertion of magnesium into the C-Br bond or a lithium-halogen exchange. wikipedia.orglibretexts.org For Grignard reagent formation, magnesium turnings in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF) are used. libretexts.orgmasterorganicchemistry.com For organolithium reagents, lithium metal in a nonpolar solvent like pentane (B18724) or hexane (B92381) can be employed. masterorganicchemistry.combluffton.edu

Reactivity: The resulting cyclopropyl organometallic reagents are highly reactive. As strong bases, they react with water and other protic sources. libretexts.org As potent nucleophiles, they can add to carbonyl compounds (aldehydes, ketones, esters) and epoxides. bluffton.edu However, the presence of the ester group within the same molecule introduces a potential complication. The highly nucleophilic Grignard or organolithium moiety could potentially react intramolecularly or intermolecularly with the ester carbonyl group, leading to side products. Therefore, the formation and subsequent use of these reagents often require low temperatures and careful control of reaction conditions. These reagents can also be used in transmetalation reactions to generate other organometallic compounds, such as organocuprates or organozinc reagents. wikipedia.orgbluffton.edu

Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation. This compound, as an organic halide, is a suitable electrophilic partner in these transformations. wikipedia.orgwikipedia.org

Kumada Coupling: This reaction pairs an organic halide with a Grignard reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org this compound could be coupled with various aryl, vinyl, or alkyl Grignard reagents. wikipedia.orgnrochemistry.com The reaction is advantageous as it uses readily available Grignard reagents directly. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. silicycle.com this compound can react with organostannanes like aryl-, vinyl-, or alkynylstannanes to form the corresponding substituted cyclopropanes. wikipedia.org

Suzuki Coupling: One of the most widely used cross-coupling reactions, the Suzuki coupling employs an organoboron compound (like a boronic acid or ester) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgyonedalabs.com The low toxicity of the boron reagents makes this an environmentally benign choice. organic-chemistry.org

Hiyama Coupling: This reaction utilizes an organosilane as the coupling partner, activated by a fluoride (B91410) source or a base. wikipedia.orgorganic-chemistry.org Palladium is the most common catalyst. organic-chemistry.org The Hiyama coupling offers an alternative to other methods, with organosilanes being stable and relatively non-toxic compounds. organic-chemistry.orgmdpi.comcore.ac.uk

The table below summarizes these key cross-coupling reactions applicable to this compound.

Coupling ReactionNucleophilic PartnerTypical CatalystKey Features
KumadaOrganomagnesium (Grignard) Reagent (R-MgX)Ni or PdUses readily available Grignard reagents; sensitive to functional groups. organic-chemistry.orgnrochemistry.com
StilleOrganotin (Organostannane) Reagent (R-SnR'3)PdTolerant of many functional groups; tin reagents are toxic. wikipedia.orgorganic-chemistry.org
SuzukiOrganoboron Reagent (e.g., R-B(OH)2)PdLow toxicity of boron reagents; requires a base for activation. wikipedia.orgorganic-chemistry.org
HiyamaOrganosilicon Reagent (R-SiR'3)PdLow toxicity of silicon reagents; requires fluoride or base activation. wikipedia.orgorganic-chemistry.org

Beyond cross-coupling, transition metals can catalyze other synthetically valuable transformations of this compound. The high strain of the cyclopropane ring makes it susceptible to C-C bond activation by transition metals. wikipedia.org This activation can lead to intermediates that behave differently from those in typical cross-coupling cycles.

One area of interest is the generation of metal carbenes from various precursors, which can then undergo insertion into C-H or other bonds. snnu.edu.cnrsc.org While diazo compounds are the most common carbene precursors, snnu.edu.cn other pathways can lead to carbene-like reactivity. For this compound, dehydrobromination can lead to the corresponding cyclopropene. The strained double bond of the cyclopropene intermediate can then be acted upon by a transition metal catalyst.

Furthermore, transition metal catalysts, particularly those of rhodium, copper, and iron, are known to catalyze insertion reactions of carbenes into various bonds, including C-H, N-H, and Si-H bonds. nih.gov While direct carbene generation from this compound is not a standard process, its derivatives or intermediates could potentially enter such catalytic cycles. For example, transition metal-catalyzed reactions of cyclopropanes can lead to formal C-H insertion products or other complex rearrangements, demonstrating the rich and varied reactivity of this strained ring system under catalytic conditions. wikipedia.orgnih.gov

Ring-Opening Reactions

The significant ring strain in the cyclopropane ring, estimated to be over 100 kJ/mol, is a primary thermodynamic driving force for ring-opening reactions. nih.gov This inherent instability, coupled with the electronic activation provided by the bromo and ester functionalities, facilitates ring cleavage under electrophilic, nucleophilic, and radical conditions.

Electrophilic Ring Opening

The carbon-carbon bonds of the cyclopropane ring in this compound can act as a nucleophile to attack a strong electrophile (E⁺). This process is analogous to the acid-catalyzed ring-opening of epoxides. pearson.com The reaction is initiated by the attack of the cyclopropane bond onto the electrophile, leading to the cleavage of the bond and the formation of a carbocationic intermediate. This intermediate is then captured by a nucleophile (Nu⁻) present in the reaction medium.

The regioselectivity of the nucleophilic attack on the intermediate carbocation can be influenced by both steric and electronic factors. In a general electrophilic opening mechanism, the electrophile adds to one carbon, and the nucleophile adds to another, resulting in a 1,3-difunctionalized open-chain product. For instance, the reaction with selenenyl halides in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) showcases this reactivity, leading to 1,3-adducts through the intermediacy of a stabilized dipolar species formed after Lewis acid coordination to the carbonyl oxygen and subsequent ring opening. rsc.org

Mechanism of Electrophilic Ring Opening:

Activation: An external electrophile (E⁺) is attacked by the electron density of a C-C bond in the cyclopropane ring.

Intermediate Formation: A carbocationic intermediate is formed as the ring opens. The position of the positive charge is influenced by the substituents.

Nucleophilic Capture: A nucleophile (Nu⁻) attacks the carbocation to yield the final, stable, ring-opened product.

Nucleophilic Ring Opening

This compound, being an electrophilic cyclopropane, readily undergoes ring-opening via attack by nucleophiles. nih.gov This transformation typically proceeds through an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, simultaneously cleaving a carbon-carbon bond. nih.govresearchgate.net The significant relief of ring strain provides the thermodynamic impetus for this reaction. nih.gov

The presence of the electron-withdrawing ester group makes the adjacent carbons electrophilic and susceptible to nucleophilic attack. Strong nucleophiles such as thiolates or azide (B81097) ions have been shown to open electrophilic cyclopropanes. nih.govresearchgate.net The reaction with thiophenolates, for example, proceeds via backside attack on one of the carbons of the cyclopropane ring, leading to a carbanionic intermediate that is subsequently protonated to give the final product. nih.govresearchgate.net The regioselectivity is dictated by the substitution pattern; the attack generally occurs at the carbon atom that can best stabilize the resulting negative charge and offers the least steric hindrance. For this compound, attack at the C2 carbon (bearing the bromine) would be followed by the cleavage of the C1-C2 bond, with the resulting carbanion at C1 being stabilized by the ester group.

A general method for the nucleophilic ring-opening of donor-acceptor cyclopropanes can also be achieved using a Brønsted acid catalyst in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP). scispace.comlookchem.com This method is effective for a wide range of nucleophiles, including arenes, indoles, and azides. scispace.comlookchem.com

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Cyclopropanes

Nucleophile Reagent(s) Product Type Ref.
Thiophenolate p-thiocresol, potassium tert-butoxide in DMSO 1,3-thioether malonate derivative nih.govresearchgate.net
Azide Sodium azide, Et₃N·HCl 1,3-azido malonate derivative nih.gov
Activated Arenes 1,3,5-Trimethoxybenzene, TfOH in HFIP 1,3-aryl malonate derivative scispace.comlookchem.com

Radical Ring Opening

The cyclopropane ring can also be opened under radical conditions. The general mechanism involves the addition of a radical to the cyclopropane ring to form a cyclopropylcarbinyl radical intermediate. acs.org This intermediate is highly unstable and undergoes rapid β-scission (ring-opening) to generate a more stable, delocalized radical. nih.govnih.gov

This ring-opening is an extremely fast process, often used as a "radical clock" to time other radical reactions. acs.org The driving force is once again the release of ring strain. For a substrate like this compound, a radical (R•) would add to the ring, likely at the less substituted carbon (C3), to form a cyclopropylcarbinyl radical. This intermediate would then open to form a homoallylic radical, which can be trapped or participate in subsequent reactions. nih.gov Such reactions can be initiated using various radical precursors under thermal, photochemical, or redox conditions. For example, samarium(II) iodide (SmI₂) can mediate the reductive ring-opening of cyclopropanes bearing carboxylate esters. acs.org

General Mechanism of Radical Ring Opening:

Radical Addition: An external radical species adds to one of the cyclopropane carbons.

β-Scission: The resulting cyclopropylcarbinyl radical undergoes rapid ring cleavage to form a stabilized open-chain radical.

Termination/Propagation: The open-chain radical is trapped by another molecule or undergoes further transformation (e.g., cyclization, atom transfer). nih.gov

Catalyzed Ring Opening for Heterocycle Synthesis

Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes provides a powerful strategy for the synthesis of five-membered heterocycles. uni-regensburg.denih.gov In this process, the Lewis acid (e.g., Sc(OTf)₃, SnCl₄) coordinates to the carbonyl oxygen of the ester group in this compound. nih.govrsc.org This coordination enhances the polarization of the C1-C2 bond, facilitating its cleavage and the formation of a 1,3-dipole or zwitterionic intermediate. rsc.org

This reactive 1,3-dipole can then undergo a formal [3+2] cycloaddition reaction with a variety of dipolarophiles. For instance, reaction with thioketenes in the presence of Sc(OTf)₃ leads to the formation of 2-methylidene-tetrahydrothiophenes. nih.gov Similarly, reaction with thiourea (B124793) can lead to bicyclic lactams through a cascade ring-opening/cyclization process. uni-regensburg.de This methodology allows for the construction of complex heterocyclic frameworks from relatively simple starting materials.

Table 2: Catalyzed Ring-Opening Cycloadditions for Heterocycle Synthesis

Catalyst Dipolarophile Resulting Heterocycle Ref.
Sc(OTf)₃ Thioketenes Tetrahydrothiophenes nih.gov
Yb(OTf)₃ Thiourea Bicyclic Lactams uni-regensburg.de
SnCl₄ Alkenes Cyclopentanes rsc.org

Applications in Complex Organic Synthesis

As a Versatile Chiral Building Block

The inherent strain and functionality of the cyclopropane (B1198618) ring make ethyl 2-bromocyclopropanecarboxylate an attractive starting material for the synthesis of chiral molecules. The controlled manipulation of its stereochemistry allows for the generation of enantiomerically pure compounds that can serve as key intermediates in the synthesis of complex natural products and pharmaceuticals.

Enantiopure Synthesis of Derivatives

The enantioselective synthesis of derivatives from this compound is a key strategy for accessing optically active molecules. While specific examples detailing the enantioselective synthesis starting directly from this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis can be applied. Chiral auxiliaries, catalysts, or resolving agents can be employed to introduce stereocenters with high fidelity. For instance, enzymatic resolutions or the use of chiral catalysts in reactions involving the cyclopropane ring or the ester group can lead to the separation of enantiomers or the diastereoselective formation of products.

Construction of Stereodefined Scaffolds

The rigid framework of the cyclopropane ring in this compound provides a platform for the construction of stereodefined scaffolds. The defined spatial orientation of the substituents on the three-membered ring allows for precise control over the three-dimensional structure of the resulting molecules. This is particularly valuable in medicinal chemistry, where the specific conformation of a molecule is often crucial for its biological activity. The stereoselective opening or functionalization of the cyclopropane ring can lead to the formation of acyclic or larger cyclic systems with multiple, well-defined stereocenters.

Precursor to Functionalized Cyclopropanes and Cyclopropenes

This compound serves as a valuable precursor for the synthesis of a wide array of functionalized cyclopropanes and cyclopropenes. The reactivity of the bromine atom and the ester group allows for a variety of chemical transformations.

The bromine atom can be substituted by a range of nucleophiles, enabling the introduction of diverse functional groups onto the cyclopropane ring. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, alcohols, or other esters. The combination of these transformations allows for the synthesis of a library of substituted cyclopropanes with tailored properties. For example, the catalytic asymmetric synthesis of highly functionalized cyclopropanes has been reported from 2-substituted allylic derivatives and ethyl diazoacetate, highlighting the potential for creating complex cyclopropane structures. researchgate.net

Moreover, elimination reactions involving the bromine atom and a vicinal hydrogen can lead to the formation of cyclopropene (B1174273) derivatives. organic-chemistry.org These highly strained and reactive molecules are valuable intermediates in various cycloaddition reactions and can be used to construct complex polycyclic systems. The synthesis of stable derivatives of cycloprop-2-ene carboxylic acid has been achieved through methods such as the Rh(II)-catalyzed [2+1]-cycloaddition of ethyl diazoacetate to alkynes. wiley-vch.de

PrecursorReaction TypeProductReference
This compoundNucleophilic SubstitutionFunctionalized CyclopropanesGeneral Reactivity
This compoundEliminationCyclopropene Derivatives organic-chemistry.org
2-Substituted Allylic Derivatives & Ethyl DiazoacetateCatalytic Asymmetric CyclopropanationFunctionalized Cyclopropanes researchgate.net
Alkynes & Ethyl DiazoacetateRh(II)-catalyzed [2+1]-cycloadditionCycloprop-2-ene Carboxylates wiley-vch.de

Role in Annulation Reactions and Spiro Compound Formation

The unique reactivity of this compound makes it a suitable substrate for annulation reactions, which involve the formation of a new ring fused to the cyclopropane. These reactions often proceed through the opening of the three-membered ring, driven by the release of ring strain.

Furthermore, this compound can be utilized in the synthesis of spiro compounds, where two rings share a single carbon atom. The formation of spiro β-lactams has been achieved through reactions involving imines. theaic.org The synthesis of spiro-tetrahydroquinoline derivatives has also been reported through one-pot reaction methods. mdpi.com While direct examples using this compound are not prevalent, its structural motifs are relevant to these synthetic strategies. The general approach often involves the generation of a reactive intermediate from the cyclopropane derivative that then participates in a cyclization cascade to form the spirocyclic system.

Synthesis of Biologically Relevant Structural Motifs (Focus on synthesis, not biological activity)

The cyclopropane moiety is a key structural feature in numerous biologically active natural products and synthetic compounds. researchgate.net this compound serves as a valuable starting material for the synthesis of these important motifs. For instance, the synthesis of bromophenol derivatives with a cyclopropyl (B3062369) moiety has been reported, starting from the reaction of methyl isoeugenol (B1672232) with ethyl diazoacetate to form a cyclopropane carboxylate intermediate. nih.gov Multicomponent reactions have also proven to be a powerful tool for the synthesis of biologically active molecules containing diverse heterocyclic frameworks. bohrium.comnih.gov The synthesis of new functionally substituted cyclopropanecarboxylic acids as potential regulators of ethylene (B1197577) biosynthesis has also been explored. ffhdj.com

Synthetic TargetKey Intermediate/ReactionReference
Bromophenol derivativesEthyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate nih.gov
Pyrano[3,2-c]chromene derivativesThree-component synthesis nih.gov
Functionally substituted cyclopropanecarboxylic acidsCatalytic system [Cu(I) salt/amine/DMSO] ffhdj.com

Reformatsky Reactions Involving α-Halocyclopropanecarboxylates

The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. byjus.comwikipedia.org This reaction is particularly useful as the organozinc reagents formed are generally less reactive than Grignard or organolithium reagents, which allows for better functional group tolerance. wikipedia.orglibretexts.org

This compound, as an α-halocyclopropanecarboxylate, can participate in the Reformatsky reaction. The reaction proceeds via the formation of a zinc enolate, which then adds to the carbonyl group of an aldehyde or ketone. A notable study by Nishii et al. demonstrated the Reformatsky reaction between an α-bromocyclopropanecarboxylate and ketones, which afforded trans adducts in high yield and with excellent diastereoselectivity (99:1 d.r.). theaic.org When aldehydes were used as the electrophile, the reaction also proceeded with high trans selectivity at the α-position (99:1 d.r.), although the diastereoselectivity at the β-position was moderate (62:38 d.r.). theaic.org

The general mechanism involves the oxidative addition of zinc to the carbon-bromine bond of this compound to form an organozinc reagent. This reagent then reacts with the carbonyl compound through a six-membered chair-like transition state to yield the β-hydroxy ester after acidic workup. wikipedia.orglibretexts.org

Carbonyl CompoundDiastereomeric Ratio (d.r.)Reference
Ketones99:1 (trans) theaic.org
Aldehydes99:1 (trans at α-position), 62:38 (at β-position) theaic.org

Stereochemical Control and Analysis

Diastereoselectivity in Synthetic and Reaction Pathways

The relative orientation of the bromo and carboxylate substituents on the cyclopropane (B1198618) ring defines the diastereomers of ethyl 2-bromocyclopropanecarboxylate. The diastereoselectivity of reactions involving this compound, either in its formation or as a reactant, is highly dependent on the reaction mechanism and conditions.

In the synthesis of substituted cyclopropanes, achieving high diastereoselectivity is a key challenge. For instance, in the cyclopropanation of alkenes, the stereochemistry of the starting alkene is often transferred to the product. Concerted cyclopropanation reactions, such as those involving carbenes or carbenoids, are generally stereospecific, meaning a cis-alkene will yield a cis-substituted cyclopropane and a trans-alkene will yield a trans-substituted cyclopropane.

Reactions of this compound with nucleophiles can also proceed with varying degrees of diastereoselectivity. The outcome often depends on the nature of the nucleophile, the solvent, and the presence of any directing groups on the cyclopropane ring. For example, the substitution of the bromide can occur via mechanisms that either retain or invert the stereochemistry at the C2 position, influencing the diastereomeric ratio of the product. Research into the stereocontrolled synthesis of trisubstituted cyclopropanes has highlighted the importance of understanding reaction mechanisms to control the desired diastereomeric outcome. nih.gov

Below is a table illustrating the hypothetical diastereoselectivity in a nucleophilic substitution reaction of a mixture of cis- and trans-ethyl 2-bromocyclopropanecarboxylate with a generic nucleophile (Nu⁻), leading to the formation of ethyl 2-nucleocyclopropanecarboxylate.

Starting Material (Isomer)Reaction ConditionsProduct (Major Diastereomer)Diastereomeric Ratio (cis:trans)
trans-Ethyl 2-bromocyclopropanecarboxylateSₙ2-like, polar aprotic solventcis-Ethyl 2-nucleocyclopropanecarboxylate>95:5
cis-Ethyl 2-bromocyclopropanecarboxylateSₙ2-like, polar aprotic solventtrans-Ethyl 2-nucleocyclopropanecarboxylate>95:5
trans-Ethyl 2-bromocyclopropanecarboxylateSₙ1-like, polar protic solventMixture of cis and trans~50:50
cis-Ethyl 2-bromocyclopropanecarboxylateSₙ1-like, polar protic solventMixture of cis and trans~50:50

This table is illustrative and based on general principles of substitution reactions. Actual results may vary based on the specific nucleophile and conditions.

Enantioselectivity and Asymmetric Induction

The development of methods for the enantioselective synthesis of cyclopropanes is a significant area of research, driven by the prevalence of chiral cyclopropane motifs in biologically active molecules. beilstein-journals.org Asymmetric catalysis, utilizing chiral catalysts or auxiliaries, is the most common strategy to achieve enantiocontrol. nih.gov

For this compound, enantioselectivity can be introduced either during the cyclopropanation step to form the ring or in a kinetic resolution of a racemic mixture. The enantioselective synthesis of related 2-bromohomoallylic alcohols has been achieved using chiral tartrate esters of (2-bromoallyl)boronic acid, demonstrating a viable approach for creating chiral bromine-containing building blocks. thieme-connect.de Similarly, biocatalytic methods using engineered enzymes have shown high enantioselectivity in the cyclopropanation of certain alkenes. rochester.edu

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, or catalyst. In reactions involving this compound, a chiral auxiliary attached to the ester group could potentially direct the approach of a reagent to one face of the molecule, leading to an enantiomerically enriched product. While specific examples for this compound are not extensively documented in publicly available literature, the principles of asymmetric induction are well-established in organic synthesis. beilstein-journals.org

The following table presents representative data on the enantioselective synthesis of a cyclopropane derivative, illustrating the effectiveness of different chiral catalysts.

Catalyst SystemLigandEnantiomeric Excess (ee) (%)
Rh₂(OAc)₄Chiral Schiff Base85
Cu(I)-TF-BiphamPhosPhosphine Ligand92
Chiral Bio-catalystEngineered Enzyme>99

This table contains representative data from asymmetric cyclopropanation reactions and does not specifically refer to the synthesis of this compound.

Configurational Stability and Epimerization Studies

The configurational stability of this compound is crucial for its use in stereoselective synthesis. fiveable.me This refers to the ability of a chiral molecule to resist racemization or epimerization (the interconversion of diastereomers) under synthetic or storage conditions. The stability of the stereocenters in 2-halocyclopropanecarboxylates can be influenced by factors such as temperature, pH, and the presence of catalysts. nih.gov

Epimerization at the C2 position, bearing the bromine atom, can potentially occur via an enolate intermediate under basic conditions. The acidity of the α-proton at C2 is enhanced by the adjacent ester group, making it susceptible to deprotonation. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers. Similarly, the C1 position, attached to the carboxylate group, could also be prone to epimerization under certain conditions. Studies on related systems, such as thalidomide, have shown that the stability of a stereocenter can be significantly affected by its chemical environment. nih.gov

While specific epimerization studies on this compound are not widely reported, the general principles suggest that strongly basic conditions should be used with caution if the stereochemical integrity of the molecule is to be maintained.

The table below outlines hypothetical conditions and their potential effect on the configurational stability of a single diastereomer of this compound.

ConditionPotential OutcomeExtent of Epimerization
Neutral pH, Room TemperatureConfigurationally StableNegligible
Strong Base (e.g., NaOEt), RefluxEpimerization at C2Significant
Strong Acid (e.g., H₂SO₄), HeatPotential for ring opening/decompositionVariable, may lead to loss of stereochemistry
Mild Base (e.g., K₂CO₃), Room TempSlow EpimerizationMinor to moderate over time

This table is based on general chemical principles and is for illustrative purposes. The actual stability will depend on the specific reaction kinetics and thermodynamics.

Influence of Substituents on Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound can be significantly influenced by the presence of other substituents on the cyclopropane ring. These substituents can exert steric and electronic effects that direct the course of a reaction.

For example, a bulky substituent at the C3 position could sterically hinder one face of the cyclopropane ring, forcing an incoming nucleophile to attack from the less hindered face, thereby controlling the diastereoselectivity of a substitution reaction. Electronically, a substituent's ability to donate or withdraw electron density can affect the stability of reaction intermediates, such as carbocations or carbanions, which in turn can influence the stereochemical pathway.

While the parent this compound lacks further substituents, in derivatives, the interplay of these substituent effects is a key consideration for synthetic planning. General studies on substituent effects in chemical reactions provide a framework for predicting these outcomes. nih.gov The synthesis of complex molecules often relies on the predictable stereodirecting influence of existing stereocenters and functional groups.

The following table illustrates the potential influence of a hypothetical substituent at the C3 position on the diastereoselectivity of a nucleophilic substitution at C2.

C3-SubstituentSteric HindranceElectronic EffectPredicted Major Product (Stereochemistry relative to C3)
-HLowNeutralMixture of diastereomers
-CH₃ModerateElectron-donatingtrans to CH₃ (attack from less hindered face)
-C(CH₃)₃HighElectron-donatingHigh selectivity for trans to C(CH₃)₃
-CF₃ModerateElectron-withdrawingMay influence transition state stability, outcome less predictable sterically

This table is a conceptual representation of how substituents might influence stereochemical outcomes based on general principles.

Advanced Spectroscopic and Computational Investigations

Elucidation of Reaction Mechanisms via Spectroscopy (e.g., 2D NMR, advanced chiroptical methods for stereochemistry)

Spectroscopic techniques are pivotal in mapping the intricate pathways of chemical reactions and defining the three-dimensional arrangement of atoms. For derivatives of ethyl 2-bromocyclopropanecarboxylate, two-dimensional Nuclear Magnetic Resonance (2D NMR) and advanced chiroptical methods are particularly powerful.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in confirming the structural integrity of the cyclopropane (B1198618) ring and determining the relative stereochemistry of its substituents.

COSY: This experiment reveals proton-proton coupling interactions, typically through three bonds (³J-coupling). In the context of a reaction product derived from this compound, COSY spectra would display cross-peaks between adjacent protons on the cyclopropane ring, confirming their connectivity. youtube.comlibretexts.org

NOESY: This technique identifies protons that are close in space, regardless of whether they are bonded. It is crucial for determining stereochemistry. For instance, in a substituted cyclopropane, a NOESY experiment can distinguish between cis and trans isomers by detecting through-space interactions between substituents or between a substituent and a ring proton. researchgate.net

Table 1: Hypothetical 2D NMR Correlations for a Derivative of this compound.
ExperimentCorrelating ProtonsInferred Information
COSYH1 ↔ H2, H2 ↔ H3Confirms the 1,2,3-proton arrangement on the cyclopropane ring.
NOESYH1 ↔ Ester Protons (CH₂)Suggests a cis relationship between the C1 proton and the ester group.
HMBCH1 ↔ Carbonyl Carbon (C=O)Confirms the attachment of the ester group to the C1 position of the ring. libretexts.org

Advanced Chiroptical Methods: When reactions of this compound yield chiral products, determining the absolute configuration is essential. Advanced chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provide this information by measuring the differential interaction of the molecule with left- and right-circularly polarized light. numberanalytics.com These experimental spectra are often compared with spectra predicted by quantum chemical calculations to assign the absolute stereochemistry of the product with high confidence. cas.cz VCD spectroscopy, for instance, can provide detailed information on the conformational dynamics of a chiral molecule in solution. numberanalytics.com

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a cornerstone of modern chemical research, offering profound insights into the factors that govern chemical reactions. For this compound, DFT calculations can predict its behavior in various chemical transformations.

Understanding a reaction's mechanism requires identifying the transition states that connect reactants to products. DFT calculations are used to locate the geometry of these high-energy structures and calculate their corresponding activation energies (energy barriers). By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For instance, DFT studies on the polar bromination of the parent cyclopropane molecule have scrutinized proposed two-step mechanisms and suggested an alternative, lower-energy syn-cycloaddition pathway. researchgate.netacs.org A similar approach can be applied to reactions involving this compound, such as nucleophilic substitution or ring-opening, to elucidate the precise sequence of bond-making and bond-breaking events.

Table 2: Illustrative DFT-Calculated Activation Enthalpies (ΔH‡) for Competing Ring-Opening Pathways.
Proposed PathwayKey Intermediate/Transition StateCalculated ΔH‡ (kcal/mol)Reference
Sₙ2-like AttackPentavalent Carbon Center25.8 researchgate.net
Syn-CycloadditionCyclic Bromonium-like TS18.5 acs.org

The reactivity of a molecule can be significantly influenced by its preferred three-dimensional shape or conformation. This compound possesses rotational freedom around the single bonds connecting the ester group to the cyclopropane ring. A conformational analysis using DFT involves calculating the relative energies of various possible conformers (e.g., staggered vs. eclipsed arrangements). libretexts.orgyoutube.com This analysis identifies the lowest-energy (most stable) conformer, which is the most populated and likely to be the reacting species. researchgate.netresearchgate.net Understanding the conformational landscape is crucial, as steric and electronic effects in different conformers can dictate the accessibility of reactive sites.

DFT calculations are a powerful tool for predicting the stereochemistry of a reaction product. The stereochemical outcome is determined by the geometry of the lowest-energy transition state. For example, in a nucleophilic attack on the cyclopropane ring, the trajectory of the incoming nucleophile relative to the leaving group (bromide) will determine whether the reaction proceeds with inversion or retention of configuration at the carbon center. DFT studies on the bromination of a deuterated cyclopropane found that the predicted stereochemical consequence of the lowest-energy pathway was retention-retention, a result consistent with experimental data. researchgate.net By modeling the transition states for reactions of this compound, DFT can predict the diastereomeric or enantiomeric ratio of the products, guiding synthetic efforts toward desired stereoisomers.

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations provide a fundamental description of how electrons are distributed within a molecule and how they participate in chemical bonds. northwestern.edubnujournal.com This knowledge is key to understanding the intrinsic reactivity of this compound.

The cyclopropane ring possesses unique bonding, often described by the Walsh orbital model, which involves bent bonds with significant p-character. stackexchange.com This makes the ring electronically similar to an alkene and susceptible to electrophilic attack. The presence of the electron-withdrawing bromine atom and ethyl carboxylate group significantly polarizes the molecule.

Quantum chemical calculations can quantify these effects by computing various electronic properties:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most likely to accept electrons (electrophilic character). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. usc.edu

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the surface of a molecule. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the carbon atom bonded to the bromine.

Atomic Charges: These calculations assign partial charges to each atom in the molecule, providing a quantitative measure of bond polarity.

Table 3: Representative Quantum Chemical Properties Calculated for a Cyclopropane Derivative.
PropertyCalculated ValueSignificance
HOMO Energy-9.5 eVIndicates energy of valence electrons; related to ionization potential.
LUMO Energy+1.2 eVIndicates energy of lowest virtual orbital; related to electron affinity.
HOMO-LUMO Gap10.7 eVRelates to chemical reactivity and kinetic stability. usc.edu
Dipole Moment2.5 DMeasures overall molecular polarity. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The current synthetic approaches to ethyl 2-bromocyclopropanecarboxylate, while effective, often rely on traditional batch processes that can be resource-intensive. A significant future direction lies in the development of more sustainable and efficient synthetic methods. This includes the exploration of greener solvents, catalysts, and reaction conditions. For instance, the use of bio-derived solvents could reduce the environmental footprint of the synthesis. chim.it A patent for the synthesis of ethyl 2-bromopropionate highlights the potential for environment-friendly production technologies with high purity and convenient operation, suggesting a precedent for developing similar greener routes for cyclopropyl (B3062369) analogues. google.com

Exploration of New Catalytic Systems for Transformations

Catalysis is a cornerstone of modern organic chemistry, and its application to the transformations of this compound is a burgeoning area of research. mdpi.com The development of novel catalytic systems can lead to higher yields, shorter reaction times, and improved stereocontrol in reactions involving this compound. mdpi.com Future work will likely involve the screening of a wide range of catalysts, including transition metal complexes, organocatalysts, and biocatalysts, to effect new types of transformations.

For example, new catalytic systems could enable previously challenging cross-coupling reactions or facilitate asymmetric transformations to yield enantiomerically pure products. The use of immobilized catalysts in continuous flow systems is another promising avenue, offering advantages in terms of catalyst recycling and process automation. mdpi.com

Discovery of Unprecedented Reactivity Patterns

The strained cyclopropane (B1198618) ring of this compound imparts unique reactivity that is yet to be fully exploited. Future research is expected to uncover unprecedented reactivity patterns, leading to the discovery of novel chemical transformations. This could involve exploring its behavior under unconventional reaction conditions, such as photochemical or electrochemical activation.

A study on the unexpected reactivity of a related phosphonate (B1237965) reagent, ethyl 2-(diethylphosphono)propionate, with 1,3-diones revealed a novel nucleophilic character, suggesting that similar surprising reactivity may be discovered for this compound. researchgate.net Investigations into its participation in cycloaddition reactions, ring-opening polymerizations, or as a precursor to other strained ring systems could yield valuable synthetic intermediates.

Integration with Flow Chemistry and Automated Synthesis

The integration of the synthesis and reactions of this compound with enabling technologies like flow chemistry and automated synthesis represents a significant leap forward. uc.ptresearchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and facile scalability. chim.ituc.pt The synthesis of various organic molecules, including heterocyclic compounds and natural products, has been successfully demonstrated in flow, paving the way for the continuous production of this compound and its derivatives. mdpi.comnih.gov

Automated synthesis platforms can accelerate the discovery of new reactions and the optimization of reaction conditions by performing a large number of experiments in a high-throughput manner. chemrxiv.orgnih.govnih.gov By combining automated synthesis with computational tools, researchers can rapidly screen for new catalysts and reaction conditions for transformations involving this compound. researchgate.net

TechnologyPotential Advantages for this compound Chemistry
Flow Chemistry Improved safety, enhanced reaction control, facile scale-up, potential for in-line purification. chim.ituc.pt
Automated Synthesis High-throughput screening of reaction conditions, rapid discovery of new reactivity, accelerated process optimization. chemrxiv.orgnih.govsynplechem.com

Advanced Materials Science Applications (Focus on chemical synthesis, not material properties)

While the material properties themselves are outside the scope of this discussion, the chemical synthesis of advanced materials using this compound as a key building block is a promising future direction. The unique functionality of this compound can be leveraged to create novel polymers, functional coatings, and other advanced materials with tailored properties.

For instance, the bromo and ester functionalities can be used as handles for polymerization or for grafting onto surfaces to create functional materials. The strained cyclopropane ring could also be used as a latent reactive group that can be triggered under specific conditions to induce changes in material properties. Research in this area will focus on developing synthetic methodologies to incorporate this versatile building block into larger molecular architectures for materials science applications.

Q & A

Q. What are the common synthetic routes for ethyl 2-bromocyclopropanecarboxylate, and what parameters critically influence yield?

this compound is synthesized via bromination of cyclopropane precursors. Key parameters include:

  • Temperature control : Optimal bromination occurs at 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance selectivity for the cyclopropane ring .
  • Radical initiators : Azobisisobutyronitrile (AIBN) improves bromination efficiency by facilitating radical chain mechanisms . Table 1 summarizes reaction conditions:
PrecursorSolventTemperature (°C)Yield (%)
Ethyl cyclopropanecarboxylateCH₂Cl₂0–2565–75

Q. How is this compound characterized to confirm structural integrity?

Analytical techniques include:

  • ¹H NMR : Cyclopropane protons exhibit splitting patterns (e.g., sextet at δ 2.20 ppm, J = 4.4 Hz) due to coupling with adjacent bromine and ester groups .
  • IR spectroscopy : C=O ester stretching at ~1740 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹ .
  • Mass spectrometry (MS) : Molecular ion peak at m/z corresponding to C₅H₇BrO₂ (exact mass: 194.97 g/mol) .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate for:

  • Nucleophilic substitution : The C-Br bond reacts with amines or thiols to form carbon-nitrogen or carbon-sulfur bonds .
  • Ring-opening reactions : Strain in the cyclopropane ring enables access to linear or functionalized alkanes .

Q. How does solvent polarity affect the reactivity of this compound?

Polar solvents stabilize carbocation intermediates formed during substitution reactions, accelerating kinetics. For example, in DMSO, reaction rates increase by 30% compared to non-polar solvents .

Q. What purification methods are effective for isolating this compound?

  • Distillation : Boiling point ~129–133°C under reduced pressure .
  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1) as eluent .

Advanced Research Questions

Q. How can researchers address contradictions in reaction outcomes during substitution reactions involving this compound?

Discrepancies in product ratios (e.g., unexpected ring-opening vs. substitution) may arise due to:

  • Solvent effects : Non-polar solvents favor carbocation rearrangements.
  • Nucleophile strength : Weak nucleophiles (e.g., water) promote ring-opening, while strong nucleophiles (e.g., amines) favor substitution . Methodological solution : Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation .

Q. What strategies optimize enantioselective synthesis using this compound?

  • Chiral catalysts : Palladium complexes with BINAP ligands induce asymmetry during cross-coupling reactions .
  • Chiral auxiliaries : Attach temporary stereodirecting groups to the ester moiety, later removed post-reaction .

Q. How do computational methods aid in predicting the reactivity of this compound?

  • DFT calculations : Model transition states for bromine displacement to predict regioselectivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design pharmacologically active derivatives .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Exothermic bromination : Use jacketed reactors for precise temperature control.
  • Byproduct formation : Introduce in-line IR monitoring to detect intermediates and adjust reagent stoichiometry dynamically .

Q. How can researchers resolve spectral ambiguities in characterizing derivatives of this compound?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., diastereomers) .
  • Isotopic labeling : Incorporate ¹³C at the cyclopropane ring to trace reaction pathways via isotopic shifts in NMR .

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 2-bromocyclopropanecarboxylate
Reactant of Route 2
Ethyl 2-bromocyclopropanecarboxylate

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